REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C(=O)(OC)[O:8][C:9]1[CH:14]=[C:13]([OH:15])[C:12]([F:16])=[CH:11][C:10]=1[CH3:17].Cl>CO>[F:16][C:12]1[CH:11]=[C:10]([CH3:17])[C:9]([OH:8])=[CH:14][C:13]=1[OH:15] |f:0.1.2|
|
Name
|
|
Quantity
|
870 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=C(C(=C1)O)F)C)(OC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the volatiles removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/ethyl acetate (7/3)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)C)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 603 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |